molecular formula C4H5BO2S B050007 3-Thiopheneboronic acid CAS No. 6165-69-1

3-Thiopheneboronic acid

Cat. No.: B050007
CAS No.: 6165-69-1
M. Wt: 127.96 g/mol
InChI Key: QNMBSXGYAQZCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiopheneboronic acid, also known as thiophene-3-boronic acid, is an organoboron compound with the molecular formula C4H5BO2S. It is a white to light yellow crystalline powder that is soluble in methanol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Biochemical Analysis

Biochemical Properties

3-Thiopheneboronic acid plays a significant role in biochemical reactions, particularly in the formation of poly-3-thiopheneboronic acid via electrochemical polymerization . This process involves interactions with various biomolecules, including enzymes and proteins, to facilitate the polymerization process .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as an additive in lithium metal batteries . It forms a lithium borate-rich solid electrolyte interphase (SEI) on the Li anode, which is conductive and stable, improving the kinetic limitation of Li nucleation .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond between the boronic acid group and the glycosyl groups of antibodies . This interaction facilitates the immobilization of antibodies on the surface of a modified glassy carbon electrode, which is used in the detection of certain viruses .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed in the context of electrochemical polymerization . Cyclic voltammetry during this process shows oxidative and reductive peaks growing in each subsequent cycle .

Transport and Distribution

Its derivative, poly-3-thiopheneboronic acid, has been synthesized and studied for its electrochemical properties .

Subcellular Localization

Its derivatives, such as poly-3-thiopheneboronic acid, have been synthesized and used in various applications, suggesting that they may interact with specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Thiopheneboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

thiophen-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMBSXGYAQZCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342433
Record name 3-Thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-69-1
Record name 3-Thienylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiopheneboronic acid
Reactant of Route 2
Reactant of Route 2
3-Thiopheneboronic acid
Reactant of Route 3
Reactant of Route 3
3-Thiopheneboronic acid
Reactant of Route 4
3-Thiopheneboronic acid
Reactant of Route 5
Reactant of Route 5
3-Thiopheneboronic acid
Reactant of Route 6
Reactant of Route 6
3-Thiopheneboronic acid
Customer
Q & A

Q1: What are the main synthetic applications of 3-thiopheneboronic acid?

A1: this compound serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura coupling reactions. [, , , ] This versatile compound enables the formation of various biheteroaryls by coupling with heteroaryl halides, such as those derived from pyridine and thiophene. [, ] For instance, it reacts efficiently with 3-pyridineboronic acid to yield biheteroaryl products, even with challenging substrates like aminogroup-substituted pyridines and unprotected indoles. [] Moreover, this compound participates in rhodium-catalyzed asymmetric 1,4-addition reactions with α,β-unsaturated carbonyl compounds. [] This reaction provides access to optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. []

Q2: How does the boron atom in this compound influence its reactivity?

A2: The vacant p orbital of the boron atom in this compound plays a significant role in its reactivity. This vacant orbital can interact with the π-system of the thiophene ring, influencing its electronic properties and directing the lithiation of the ring. [, ] Computational studies have shown that the presence of the boron atom, especially in its anionic boronate form, decreases the acidity of the ring protons, with a more pronounced effect observed in boronic "ate" complexes compared to neutral esters. []

Q3: Are there specific structural features of this compound that dictate its applications?

A3: The structure of this compound, with the boronic acid group at the 3-position of the thiophene ring, is crucial for its applications. This specific regioisomer, unlike its 2-substituted counterpart, readily undergoes lithiation at the 2-position, allowing for further functionalization and the synthesis of diverse 2-substituted this compound derivatives. [] The directing effect of the boron atom, particularly in its anionic "ate" form, is responsible for this regioselective lithiation. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A4: NMR spectroscopy, particularly 1H and 13C NMR, proves invaluable for characterizing this compound and its various derivatives, including thieno[c]-fused naphthyridines. [, ] These techniques provide detailed insights into the structures of these compounds. [, ] Additionally, Electron Transmission Spectroscopy (ETS) can be employed to study the empty level structures of boryl-substituted heteroaromatics like this compound pinacol ester. [] ETS measurements, combined with Density Functional Theory (DFT) calculations, help in understanding the impact of boryl substituents on the electronic structure and electron affinity of these compounds. []

Q5: Beyond organic synthesis, are there other potential applications of this compound?

A5: Research suggests that this compound shows promise as an additive in lithium metal batteries. [] Specifically, it has been investigated for its potential to regulate the electrode/electrolyte interphase in batteries with high-loading cathodes. [] This application highlights the versatility of this compound beyond traditional organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.